

Application Notes and Protocols for TA-316 (GMP) in Cell Therapy

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Compound of Interest

Compound Name: TA-316 (GMP)

Cat. No.: B15604978

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Introduction

TA-316 is a novel, chemically synthesized small molecule agonist of the c-MPL receptor, also known as the thrombopoietin (TPO) receptor.[1] Manufactured under Good Manufacturing Practice (GMP) guidelines, **TA-316 (GMP)** is suitable for use as an ancillary material in the manufacturing of cell therapy products.[2] Ancillary materials are components used in the manufacturing process that are not intended to be part of the final product but can significantly impact its quality, safety, and efficacy.[3][4] The use of GMP-grade ancillary materials is critical for ensuring the consistency and safety of the final cell therapy product, and for streamlining the regulatory approval process.[5][6]

This document provides detailed application notes and protocols for the use of **TA-316 (GMP)** as an ancillary material in cell therapy, with a focus on its potential applications in the expansion and differentiation of hematopoietic and immune cells, such as T cells for CAR-T therapy. The information presented here is intended to serve as a guide for researchers and professionals in the field to develop and optimize their cell therapy manufacturing processes.

Mechanism of Action

TA-316 acts as a potent agonist of the c-MPL receptor. The binding of TA-316 to c-MPL induces the homodimerization of the receptor, leading to the activation of downstream signaling pathways. The primary pathway activated is the Janus kinase/signal transducer and activator of

transcription (JAK/STAT) pathway. Specifically, JAK2 is activated, which in turn phosphorylates and activates STAT1, STAT3, and STAT5.[4][7][8] These activated STAT proteins then translocate to the nucleus and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[4] Other pathways, such as the MAPK and PI3K-AKT pathways, may also be activated.[8]

While the primary role of c-MPL signaling is in megakaryopoiesis and platelet production, emerging evidence suggests that TPO receptor agonists can also have immunomodulatory effects, including the potential to influence T-cell responses.[2] This suggests a potential role for TA-316 in modulating the phenotype and function of T cells during the ex vivo manufacturing process for cell therapies like CAR-T.

Data Presentation: Quantitative Effects of TA-316

The following tables summarize the quantitative data on the biological activity of TA-316 from published studies. This data can be used as a starting point for dose-response experiments in your specific cell therapy application.

Table 1: In Vitro Proliferative Activity of TA-316

Cell Line	EC50 of TA-316 (ng/mL)	EC50 of rhTPO (ng/mL)	EC50 of Eltrombopag (ng/mL)	Reference
UT-7/TPO	0.3	1.6	55.3	[1]
Ba/F3-HuMpl	0.65	11.7	20.7	[1]

Table 2: Ex Vivo Expansion of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs) with TA-316

Compound	Concentration	Total Cell Number (relative to rhTPO)	Final Platelet Yield (relative to rhTPO)	Reference
rhTPO	50 ng/mL	1.0	1.0	[1]
TA-316	200 ng/mL	~1.5 - 2.0	>2.0	[1]
Eltrombopag	3000 ng/mL	<1.0	<1.0	[1]

Experimental Protocols

The following are generalized protocols for the use of **TA-316 (GMP)** in a research setting for the expansion of human T cells. It is crucial to note that these are starting-point protocols and must be optimized for your specific cell type, culture system, and desired final product characteristics.

Protocol 1: Preparation of TA-316 (GMP) Stock Solution

Materials:

- **TA-316 (GMP)** powder
- Sterile, GMP-grade Dimethyl Sulfoxide (DMSO)
- Sterile, GMP-grade cell culture medium (e.g., TexMACS™, RPMI-1640)
- Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

Procedure:

- Aseptically weigh the required amount of **TA-316 (GMP)** powder in a sterile environment.
- Reconstitute the TA-316 powder in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Mix thoroughly by vortexing until fully dissolved.
- Perform a serial dilution of the high-concentration stock solution with sterile cell culture medium to create a working stock solution (e.g., 10 µg/mL).

- Aliquot the working stock solution into sterile, single-use cryovials.
- Store the aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: T-Cell Expansion with TA-316 (GMP)

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
- Complete T-cell expansion medium (e.g., GMP T Cell Media supplemented with 5% Human AB Serum, IL-2, IL-7, and IL-15)
- T-cell activation reagents (e.g., anti-CD3/CD28 antibody-coated beads or soluble antibodies)
- **TA-316 (GMP)** working stock solution
- Cell culture vessels (e.g., G-Rex® bioreactors, culture flasks, or plates)
- Sterile pipettes and consumables

Procedure:

- T-Cell Isolation and Activation:
 - Isolate T cells from human PBMCs using your established protocol.
 - Activate the T cells using your chosen activation method (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
- Cell Seeding:
 - Seed the activated T cells at a density of 0.5×10^6 cells/cm² in the chosen culture vessel containing complete T-cell expansion medium.
- Addition of TA-316:
 - Based on prior dose-response experiments (see Protocol 3), add the optimal concentration of **TA-316 (GMP)** to the culture medium. A starting range of 10-200 ng/mL is

recommended for initial optimization studies.

- Cell Culture and Expansion:
 - Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
 - Monitor cell viability and density regularly.
 - If necessary, add fresh medium containing the same concentration of TA-316 to maintain optimal cell growth. The expansion period will typically range from 7 to 14 days.
- Cell Harvest and Analysis:
 - Harvest the expanded T cells.
 - Perform cell counting and viability assessment.
 - Analyze the phenotype of the expanded T cells using flow cytometry for relevant markers (e.g., CD3, CD4, CD8, memory markers like CD45RA, CCR7, CD62L).
 - Assess the functional capacity of the expanded T cells (e.g., cytokine production, cytotoxicity assays).

Protocol 3: Dose-Response and Optimization Studies

Objective: To determine the optimal concentration of **TA-316 (GMP)** for your specific cell therapy application.

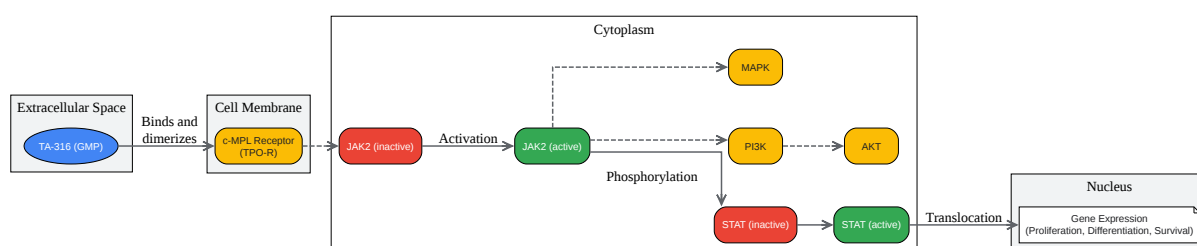
Procedure:

- Set up a multi-well plate experiment with your target cells (e.g., activated T cells).
- Prepare a serial dilution of **TA-316 (GMP)** in your complete culture medium. A suggested concentration range for initial testing is 0.1 ng/mL to 1000 ng/mL. Include a no-TA-316 control and a positive control (e.g., a standard cytokine cocktail).
- Add the different concentrations of TA-316 to the respective wells.
- Culture the cells for a defined period (e.g., 7 days).

- At the end of the culture period, assess the following parameters:
 - Cell Proliferation: Using a cell counting method (e.g., trypan blue exclusion) or a proliferation assay (e.g., CFSE dilution).
 - Cell Viability: Using a viability stain (e.g., 7-AAD, PI).
 - Phenotype: Analyze cell surface markers by flow cytometry to assess changes in T-cell subsets (e.g., naive, central memory, effector memory).
 - Function: Perform functional assays relevant to your application (e.g., ELISA for cytokine secretion, cytotoxicity assay).
- Plot the results to determine the optimal concentration of TA-316 that achieves the desired effect on your cells.

Mandatory Visualizations

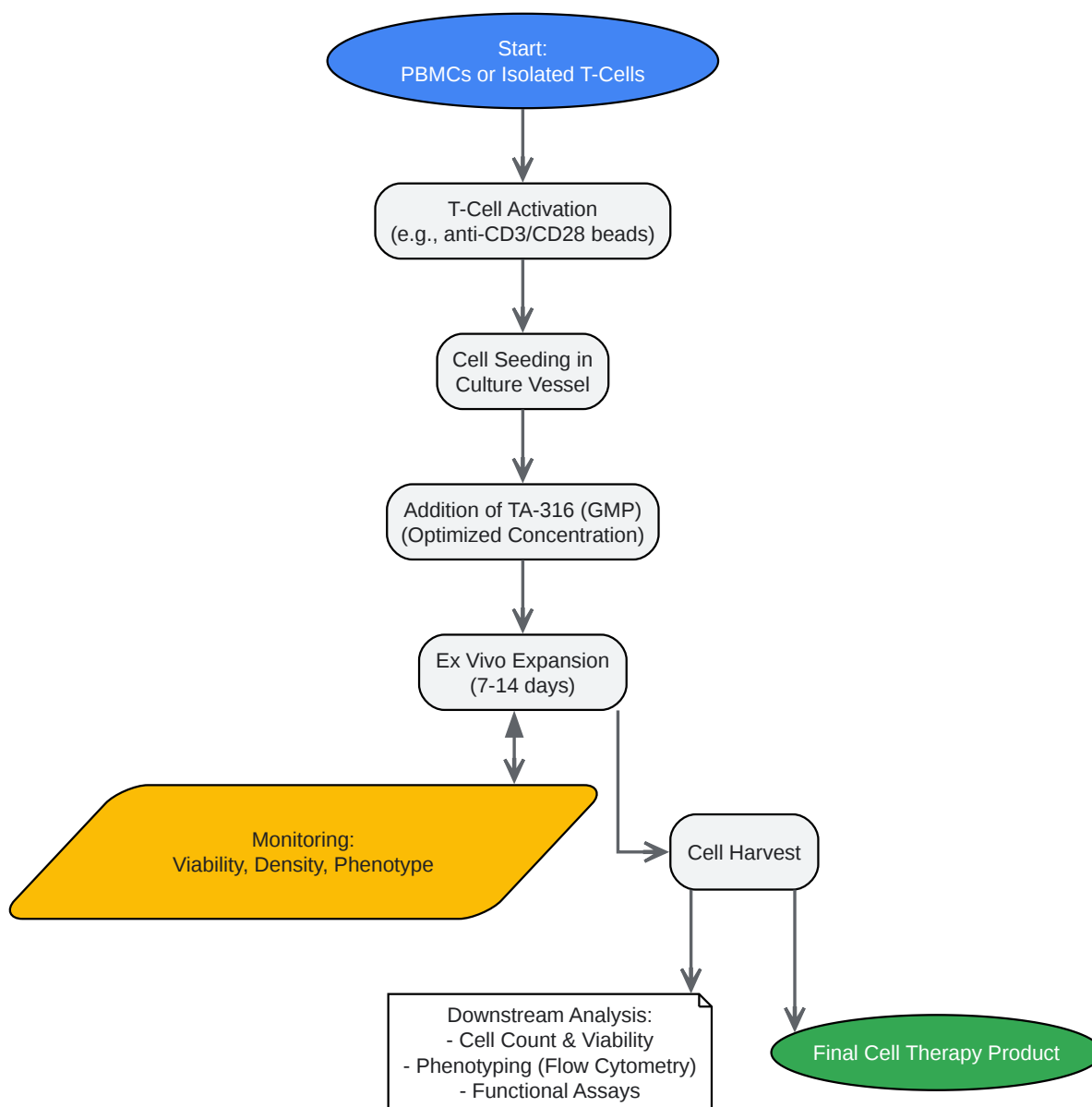
Signaling Pathway of TA-316 (c-MPL Agonist)



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Caption: TA-316 c-MPL signaling pathway.

Experimental Workflow for T-Cell Expansion using TA-316 (GMP)



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Caption: T-Cell expansion workflow with TA-316.

Conclusion

TA-316 (GMP) is a promising ancillary material for cell therapy manufacturing. Its potent agonistic activity on the c-MPL receptor offers a potential tool for modulating cell proliferation and differentiation during the ex vivo culture process. The provided protocols and data serve as a foundation for researchers to explore the utility of TA-316 in their specific cell therapy applications. As with any ancillary material, it is imperative to perform thorough qualification and validation studies to ensure its suitability and to characterize its impact on the final cell therapy product. Further research is warranted to fully elucidate the immunomodulatory effects of TA-316 on T cells and to establish its role in enhancing the efficacy of cell-based immunotherapies.

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